molecular formula C16H12O2S B12606696 Methyl 3-[(phenylethynyl)sulfanyl]benzoate CAS No. 648436-23-1

Methyl 3-[(phenylethynyl)sulfanyl]benzoate

Cat. No.: B12606696
CAS No.: 648436-23-1
M. Wt: 268.3 g/mol
InChI Key: QKDGOJWXZUAHHG-UHFFFAOYSA-N
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Description

Methyl 3-[(phenylethynyl)sulfanyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a phenylethynyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(phenylethynyl)sulfanyl]benzoate typically involves the esterification of 3-[(phenylethynyl)sulfanyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-[(phenylethynyl)sulfanyl]benzoic acid+methanolacid catalystmethyl 3-[(phenylethynyl)sulfanyl]benzoate+water\text{3-[(phenylethynyl)sulfanyl]benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-[(phenylethynyl)sulfanyl]benzoic acid+methanolacid catalyst​methyl 3-[(phenylethynyl)sulfanyl]benzoate+water

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Photocatalytic methods have also been explored for the synthesis of ester derivatives, which involve single electron transfer, energy transfer, or other radical procedures .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(phenylethynyl)sulfanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylethynyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(phenylethynyl)sulfanyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(phenylethynyl)sulfanyl]benzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative. The phenylethynyl sulfanyl moiety can interact with various biological targets, potentially affecting enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(phenylethynyl)sulfanyl]benzoate is unique due to the presence of the phenylethynyl sulfanyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

648436-23-1

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

methyl 3-(2-phenylethynylsulfanyl)benzoate

InChI

InChI=1S/C16H12O2S/c1-18-16(17)14-8-5-9-15(12-14)19-11-10-13-6-3-2-4-7-13/h2-9,12H,1H3

InChI Key

QKDGOJWXZUAHHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)SC#CC2=CC=CC=C2

Origin of Product

United States

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